2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
This compound is an organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a chlorophenyl group, and a dimethoxyphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group suggests that the compound has a heterocyclic ring structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .Scientific Research Applications
Antitumor Activity
The derivatives of pyrazolo[3,4-d]pyrimidine, including compounds structurally related to 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide, have been synthesized and evaluated for their antitumor activities. Specifically, a study by El-Morsy et al. (2017) demonstrated the synthesis of a series of these derivatives and their in vitro evaluation against the human breast adenocarcinoma cell line MCF7, revealing mild to moderate activity compared with doxorubicin, a reference antitumor agent. Among these, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was highlighted for its significant activity, indicating the potential of such derivatives in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Another critical application of pyrazolo[3,4-d]pyrimidine derivatives is in the development of antimicrobial agents. Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with demonstrated antimicrobial efficacy. This research underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in combating microbial infections, highlighting the versatility of these compounds in addressing various biomedical challenges (Bondock, Rabie, Etman, & Fadda, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-6-7-18(31-2)17(9-15)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-4-13(22)8-14/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSVTFAEWSTJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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